Normethoxetamine (hydrochloride)

Description

Contextualization within Dissociative Anesthetic Research

The arylcyclohexylamine class of chemical compounds has a significant history in pharmacology, primarily associated with the development of dissociative anesthetics. This class includes well-known substances such as Phencyclidine (PCP) and Ketamine. The primary mechanism of action for these compounds is antagonism of the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation. nih.govnih.gov By blocking the NMDA receptor, arylcyclohexylamines can induce a state of "dissociative anesthesia," characterized by analgesia and amnesia without a complete loss of consciousness. nih.gov

Normethoxetamine, as an analogue of ketamine and a metabolite of methoxetamine, is understood to function through this same mechanism. oup.comnih.gov Research into related compounds has confirmed that methoxetamine and its metabolites are potent NMDA receptor blockers. nih.gov In silico docking studies and patch-clamp recordings have demonstrated that these compounds interact with and inhibit NMDA receptors, which is the foundational characteristic of this research chemical family. nih.gov The study of compounds like Normethoxetamine contributes to the broader understanding of the structure-activity relationships within the arylcyclohexylamine class, exploring how molecular modifications affect NM-DA receptor affinity and pharmacological activity.

Emergence and Classification within Novel Psychoactive Substance (NPS) Research

The early 21st century has seen a significant rise in the emergence of Novel Psychoactive Substances (NPS), often referred to as "designer drugs" or "research chemicals". rsc.orgsigmaaldrich.com These substances are frequently created by making slight modifications to the chemical structures of existing controlled drugs to circumvent drug laws. adf.org.au Arylcyclohexylamines have been a prominent class within the NPS phenomenon.

Normethoxetamine emerged in this context, primarily identified as a major metabolite of methoxetamine (MXE), a ketamine analogue that gained popularity on the NPS market. caymanchem.comoup.com As authorities moved to control MXE, related compounds, including its metabolites, became subjects of forensic and toxicological interest. rsc.org The term "novel" in NPS refers to their recent appearance as substances of abuse, not necessarily that the chemical compound itself is a recent discovery. oup.com The rapid evolution of the NPS market necessitates the availability of analytical standards, like Normethoxetamine (hydrochloride), for law enforcement and toxicology laboratories to accurately identify these substances in seized materials and biological samples. caymanchem.comlabchem.com.my

Research Significance and Gaps in Understanding Normethoxetamine (hydrochloride)

The primary significance of Normethoxetamine in a research context is twofold. First, as a metabolite of MXE, it is crucial for understanding the pharmacokinetics and toxicology of its parent compound. oup.comrsc.org Second, as an NMDA receptor antagonist itself, it possesses its own pharmacological activity that warrants investigation. nih.gov Studies have confirmed that Normethoxetamine is a potent blocker of NMDA receptors, though its specific affinity and effects may differ from MXE and other related compounds. nih.gov

Interactive Data Tables

Table 1: Properties of Normethoxetamine (hydrochloride)

| Property | Value |

|---|---|

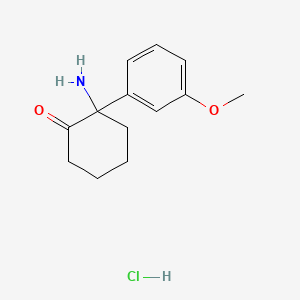

| Formal Name | 2-amino-2-(3-methoxyphenyl)-cyclohexanone, monohydrochloride |

| Molecular Formula | C₁₃H₁₇NO₂ • HCl |

| Molecular Weight | 255.7 g/mol |

| Category | Arylcyclohexylamine |

| Parent Compound | Methoxetamine (MXE) |

| Mechanism of Action | NMDA Receptor Antagonist |

Table 2: Comparison of IC₅₀ Values for NMDA Receptor Inhibition IC₅₀ is the half-maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | IC₅₀ (μM) |

|---|---|

| O-desmethyl methoxetamine | 0.227 |

| Methoxetamine | 0.524 |

| Methoxisopropamine | 0.661 |

| Deoxymethoxetamine | 0.679 |

| Normethoxetamine (N-desethyl methoxetamine) | 1.649 |

Data sourced from a 2022 study on methoxetamine derivatives published in the Journal of Health Science. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

2-amino-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-11-6-4-5-10(9-11)13(14)8-3-2-7-12(13)15;/h4-6,9H,2-3,7-8,14H2,1H3;1H |

InChI Key |

AEYFONXVIVAAHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization in Research

Historical and Current Synthetic Routes Relevant to Normethoxetamine (hydrochloride) Research

The synthesis of normethoxetamine is often contextualized within the broader synthetic strategies for arylcyclohexylamines. Historically, synthetic approaches analogous to those used for ketamine have been adapted for related compounds. A common pathway involves a multi-step sequence starting from commercially available precursors.

A widely referenced method for the synthesis of related compounds like methoxetamine, which can be adapted for normethoxetamine, begins with a Grignard reaction. semanticscholar.org For instance, the reaction of 3-methoxybenzonitrile (B145857) with a suitable Grignard reagent, such as cyclopentylmagnesium bromide, yields a ketone intermediate (3-methoxyphenyl cyclopentyl ketone). semanticscholar.orgresearchgate.net This ketone then undergoes α-bromination to produce an α-bromo ketone. semanticscholar.org Subsequent reaction with an appropriate amine, followed by heating, leads to the formation of the arylcyclohexylamine scaffold. semanticscholar.org

For normethoxetamine specifically, a key intermediate is often a precursor that can be readily N-demethylated or synthesized directly without the N-ethyl group present in methoxetamine. Research has detailed efficient synthetic routes that start from commercially available compounds and proceed with good yields. semanticscholar.orgrsc.org

Synthesis of Deuterium-Labeled Normethoxetamine (hydrochloride) and Analogues for Research Applications

Deuterium-labeled internal standards are indispensable for quantitative analysis using mass spectrometry-based techniques like GC-MS and LC-MS. semanticscholar.org The synthesis of deuterium-labeled normethoxetamine, particularly normethoxetamine-d3, has been developed to serve as an internal standard in analytical methods. semanticscholar.orgresearchgate.net

One synthetic strategy for normethoxetamine-d3 involves the selective protection of O-desmethyl-normethoxetamine with di-tert-butyldicarbonate. semanticscholar.org This protected intermediate is then methylated using a deuterated methylating agent, such as CD3I (methyl-d3 iodide). semanticscholar.org The final step is an acid-promoted deprotection to yield the desired deuterium-labeled normethoxetamine. semanticscholar.org This method provides a reliable route to high-purity labeled compounds essential for pharmacokinetic and metabolic studies. semanticscholar.org The use of such standards allows for accurate quantification in complex biological matrices. researchgate.net

The broader field of deuterium (B1214612) labeling has seen advancements in methodologies, including the use of catalytic systems like Pd/C-Al-D2O for H-D exchange reactions, offering environmentally benign alternatives. nih.gov These modern methods can introduce deuterium atoms selectively into molecules. nih.govclearsynth.com

Preparation of Normethoxetamine (hydrochloride) Metabolites as Analytical Reference Standards

To accurately identify and quantify metabolites in biological samples, the synthesis of analytical reference standards is crucial. semanticscholar.orgrsc.org Research has focused on preparing various metabolites of related compounds like methoxetamine, which include normethoxetamine itself and its further metabolic products. semanticscholar.orgrsc.org

Normethoxetamine is a primary metabolite of methoxetamine, formed through N-dealkylation. rsc.org Synthetic efforts have been directed at producing not only normethoxetamine but also its subsequent metabolites. For example, O-desmethyl-normethoxetamine can be obtained by the cleavage of the methoxy (B1213986) group of normethoxetamine, often using hydrobromic acid. semanticscholar.org Further reduction of the ketone group in these metabolites leads to dihydro-metabolites. For instance, normethoxetamine can be reduced with sodium borohydride (B1222165) (NaBH4) to yield dihydro-normethoxetamine. semanticscholar.org Similarly, O-desmethyl-normethoxetamine can be reduced to dihydro-O-desmethyl-normethoxetamine. semanticscholar.org

The availability of these synthesized metabolite standards allows for the confirmation of metabolite structures identified in in-vivo and in-vitro metabolism studies and for the development of robust analytical methods for their detection. semanticscholar.orgrsc.org

Table 1: Synthesized Normethoxetamine and Related Metabolites

| Compound | Precursor | Key Reaction Step |

| Normethoxetamine | Methoxetamine | N-dealkylation |

| O-Desmethyl-normethoxetamine | Normethoxetamine | Methoxy group cleavage (e.g., with HBr) |

| Dihydro-normethoxetamine | Normethoxetamine | Reduction of ketone (e.g., with NaBH4) |

| Dihydro-O-desmethyl-normethoxetamine | O-Desmethyl-normethoxetamine | Reduction of ketone (e.g., with NaBH4) |

Stereoselective Synthesis Approaches and Enantiomer Research

Normethoxetamine possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). The biological activity of enantiomers can differ significantly, making stereoselective synthesis and the study of individual enantiomers an important area of research.

While specific stereoselective syntheses for normethoxetamine are not extensively detailed in the provided search results, the principles of stereoselective synthesis are well-established in organic chemistry. nih.govyoutube.com These methods aim to produce a single enantiomer or a specific diastereomer in preference to others. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.

Research on the chiral separation of normethoxetamine and its parent compound, methoxetamine, has been conducted. semanticscholar.orgrsc.org Capillary electrophoresis has been successfully employed for the chiral separation of methoxetamine and some of its metabolites, including normethoxetamine. semanticscholar.orgrsc.org Chiral selectors, such as cyclodextrins (e.g., β-cyclodextrin), are used in the separation method to differentiate between the enantiomers. semanticscholar.orgrsc.org Successful enantioseparation was achieved for normethoxetamine, allowing for the potential investigation of the distinct properties of each enantiomer. semanticscholar.org

Preclinical Pharmacological Investigations

Molecular Target Characterization and Receptor Binding Studies

Research into the molecular interactions of normethoxetamine has primarily focused on its activity at glutamate (B1630785) receptors, with additional context provided by the more extensive research on its parent compound, methoxetamine.

Normethoxetamine is pharmacologically active as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key target for dissociative anesthetics. nih.gov The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity and neurotransmission. nih.gov

Table 1: Inhibitory Concentration (IC50) of Methoxetamine and its Metabolites at the NMDA Receptor

Click to view interactive data table

| Compound | IC50 (μM) at NMDA Receptor |

|---|---|

| Methoxetamine (Parent Compound) | 0.524 |

| Normethoxetamine | 1.649 |

| O-desmethyl methoxetamine | 0.227 |

Data sourced from a study on cloned human NMDA receptors expressed in HEK293 cells. nih.gov

A comprehensive ligand binding profile specifically for normethoxetamine is not extensively detailed in the current scientific literature. However, the binding profile of its parent compound, methoxetamine (MXE), provides critical insights into the potential targets of its metabolites.

Receptor binding assays for methoxetamine have shown that it is a high-affinity ligand for the dizocilpine (B47880) (MK-801) binding site of the NMDA receptor, with a binding affinity (Ki) of 257 nM. wikipedia.org In addition to its primary activity at the NMDA receptor, methoxetamine displays a notable affinity for the serotonin (B10506) transporter (SERT), with a Ki value of 479 nM. wikipedia.org In contrast, its affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) is negligible, with Ki values greater than 10,000 nM. wikipedia.org This profile suggests that the pharmacological effects of methoxetamine are mediated primarily through NMDA receptor antagonism and serotonin reuptake inhibition. wikipedia.org As the N-deethylated metabolite, normethoxetamine is expected to share some of these pharmacological characteristics. mdpi.com

Table 2: Receptor Binding Affinity (Ki) Profile for Methoxetamine (Parent Compound)

Click to view interactive data table

| Target | Binding Affinity (Ki) in nM |

|---|---|

| NMDA Receptor (Dizocilpine Site) | 257 |

| Serotonin Transporter (SERT) | 479 |

| Dopamine Transporter (DAT) | >10,000 |

| Norepinephrine Transporter (NET) | >10,000 |

Binding affinities were determined using radioligand binding assays. wikipedia.org

Currently, there are no specific preclinical studies published in the scientific literature that investigate the potential for normethoxetamine to act as an allosteric modulator at the NMDA receptor or other receptor sites. Furthermore, research detailing the receptor kinetics, such as the association (k-on) and dissociation (k-off) rates for normethoxetamine at its binding targets, has not been reported.

In Vitro Pharmacodynamic and Cellular Mechanism Studies

In vitro models provide a platform to understand the functional consequences of normethoxetamine's receptor binding at a cellular level. Studies have focused on its impact on neurotransmitter systems and other ion channels, primarily through investigations of its parent compound.

The interaction of arylcyclohexylamines with monoamine neurotransmitter systems is a key aspect of their pharmacology. Functional data from cell-based assays on methoxetamine (MXE) indicates it potently inhibits the uptake of monoamines. ncats.io

Using a fluorescence-based plate reader assay with human embryonic kidney (HEK293) cells expressing the respective human transporters, MXE was shown to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The IC50 values were in the low micromolar range, indicating a functional blockade of these transporters. ncats.io The most potent activity was observed at the SERT, which aligns with the binding affinity data. wikipedia.orgncats.io These findings suggest that the serotonergic effects of the parent compound, and potentially its metabolite normethoxetamine, are a significant component of their mechanism of action. ncats.io

Table 3: Monoamine Transporter Inhibition (IC50) by Methoxetamine (Parent Compound)

Click to view interactive data table

| Transporter | IC50 (μM) |

|---|---|

| Dopamine Transporter (DAT) | 33 |

| Norepinephrine Transporter (NET) | 20 |

| Serotonin Transporter (SERT) | 2 |

Data from a fluorescence-based uptake inhibition assay in HEK293 cells. ncats.io

Beyond its primary action at the NMDA receptor ion channel, the broader effects of normethoxetamine on other ion channels have been explored through studies on its parent compound, methoxetamine (MXE). ncats.io

In Vivo Behavioral Pharmacology Research in Animal Models

Due to its status as the primary active metabolite of methoxetamine (MXE), the behavioral pharmacology of normethoxetamine is often inferred from studies of its parent compound. Research on MXE in animal models provides significant insight into the likely effects of normethoxetamine. These studies utilize various behavioral tests to characterize the substance's effects on locomotion, sensory processing, and reinforcement, often comparing it to other arylcyclohexylamines like ketamine and phencyclidine (PCP). nih.govresearchgate.netresearchgate.netfrontiersin.orgneurofit.com

Studies on methoxetamine (MXE), the parent compound of normethoxetamine, reveal a distinct behavioral phenotype in rodents that aligns with other dissociative anesthetics. researchgate.net

Locomotor Activity : Administration of MXE in rodents has shown dose- and time-dependent effects on motor activity. nih.gov Low doses (0.5-1 mg/kg) have been observed to induce hypermotility, whereas higher doses (5 mg/kg) can lead to initial hypomotility followed by changes in activity. nih.gov In one study, MXE was found to not produce the locomotor stimulant effects in mice that are characteristic of PCP. nih.gov This suggests a potentially different or more complex interaction with the motor circuits.

Prepulse Inhibition (PPI) Disruption : MXE has been shown to disrupt prepulse inhibition of the acoustic startle reflex in rats. researchgate.net This test is a measure of sensorimotor gating, and its disruption is a common finding for compounds that have hallucinogenic or psychotomimetic properties in humans. This effect points to the compound's interference with the neural circuits that filter sensory information.

Drug Discrimination and Reinforcing Effects : In drug discrimination studies, rats trained to recognize phencyclidine (PCP) also identified MXE, indicating that MXE produces similar interoceptive effects. nih.gov Furthermore, MXE demonstrated reinforcing properties in self-administration studies, although it appeared to be a less effective reinforcer than PCP. nih.gov These findings suggest a potential for abuse similar to other drugs in its class.

Anxiety and Social Behavior : At low to intermediate doses, MXE was found to induce behaviors in a marble burying test that may suggest anxious or obsessive-compulsive traits in rats. nih.gov However, at these doses, it did not significantly alter behavior in the elevated plus maze or social interaction tests, indicating a complex effect on emotional and social processing. nih.gov

The table below summarizes key behavioral findings for Methoxetamine in rodent models.

| Behavioral Test | Species | Key Findings for Methoxetamine (MXE) | Reference(s) |

| Locomotor Activity | Rat, Mouse | Dose-dependent effects: hypermotility at low doses, hypomotility at high doses. Did not increase locomotor activity in mice unlike PCP. | nih.govnih.gov |

| Prepulse Inhibition (PPI) | Rat | Caused significant disruption of PPI, indicative of altered sensorimotor gating. | researchgate.net |

| Drug Discrimination | Rat | Substituted for phencyclidine (PCP), indicating similar subjective effects. | nih.gov |

| Self-Administration | Rat | Acted as a positive reinforcer, though less effective than PCP. | nih.gov |

| Marble Burying Test | Rat | Increased burying behavior, suggesting potential anxiogenic or obsessive-compulsive effects. | nih.gov |

The neurobiological actions of normethoxetamine are understood primarily through the lens of its parent compound, methoxetamine (MXE), which acts as a non-competitive NMDA receptor antagonist and a serotonin reuptake inhibitor. evitachem.comnih.gov

NMDA Receptor Antagonism : The principal mechanism of action for arylcyclohexylamines is the blockade of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic neurotransmission. evitachem.comnih.gov MXE binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel. researchgate.net This action disrupts normal excitatory signaling, which is believed to underpin the dissociative, hallucinogenic, and behavioral effects observed in animal models.

Monoaminergic Systems : MXE significantly modulates monoaminergic systems. In vivo microdialysis studies in rats have shown that MXE increases levels of dopamine and serotonin, particularly in the medial prefrontal cortex (mPFC) and nucleus accumbens. researchgate.netnih.gov This elevation is thought to result from NMDA receptor blockade on GABAergic interneurons, which in turn disinhibits dopamine release, as well as from direct inhibition of the serotonin transporter (SERT). evitachem.com

Serotonin 5-HT2 Receptor Involvement : The behavioral effects of MXE are not solely due to NMDA antagonism. Studies have shown that blocking 5-HT2 receptors with selective antagonists can prevent MXE-induced motor effects and the disruption of prepulse inhibition. nih.gov This indicates that the serotonergic system, specifically 5-HT2 receptors, plays a crucial role in mediating the sensorimotor effects of the compound. nih.gov

Electrophysiological studies provide direct evidence of how a compound alters neuronal activity. nih.gov Research on methoxetamine (MXE) has utilized these techniques to understand its impact on synaptic transmission and plasticity.

In vitro electrophysiological recordings from rat brain slices have demonstrated that MXE inhibits NMDA-mediated field postsynaptic potentials in a concentration-dependent manner. nih.gov This directly confirms its role as an NMDA receptor antagonist at the synaptic level. The same research showed that MXE also inhibited GABA-mediated spontaneous currents, suggesting a complex interaction with both excitatory and inhibitory systems. nih.gov Conversely, MXE did not appear to alter the AMPA receptor component of field potentials or the presynaptic release of glutamate. nih.gov These findings highlight a specific action on postsynaptic NMDA receptors and GABAergic signaling, which likely underlies the broader neurobiological and behavioral outcomes.

Metabolism and Biotransformation Studies

In Vitro Metabolic Pathway Elucidation

In vitro studies utilizing various experimental systems have been instrumental in identifying the metabolic pathways involved in the biotransformation of normethoxetamine.

Hepatic Microsomal and Hepatocyte Incubation Studies

The liver is a primary site for drug metabolism, and in vitro models using liver components are crucial for understanding a compound's metabolic fate. nih.govnih.govresearchgate.net Studies involving human liver microsomes (HLM) have been central to characterizing the formation of normethoxetamine. researchgate.net These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

Incubation of the parent compound, methoxetamine, with human hepatic microsomes has demonstrated that normethoxetamine is a significant primary metabolite. researchgate.net This process occurs through an N-deethylation reaction. researchgate.net While direct incubation studies with normethoxetamine as the starting substrate are not extensively documented, the use of hepatocytes, which are whole liver cells, provides a more complete picture of metabolism by including both Phase I and Phase II reactions. youtube.com

Table 1: In Vitro Experimental Systems for Metabolism Studies

| Experimental System | Description | Key Findings for Normethoxetamine Formation |

| Human Liver Microsomes (HLM) | Subcellular fractions of the liver containing high concentrations of Phase I enzymes. nih.govresearchgate.net | Formation of normethoxetamine from methoxetamine via N-deethylation. researchgate.net |

| Hepatocytes | Whole liver cells capable of both Phase I and Phase II metabolic reactions. youtube.com | Allows for the study of the complete metabolic cascade, including the formation and subsequent metabolism of normethoxetamine. |

Identification of Phase I and Phase II Metabolites in Experimental Systems

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. youtube.comyoutube.com For normethoxetamine, its formation is a Phase I metabolic step from its precursor.

Phase I Metabolism: The primary Phase I metabolic reaction leading to normethoxetamine is N-deethylation of methoxetamine. researchgate.net Further Phase I metabolism of normethoxetamine itself can occur. Research has identified a subsequent O-demethylation step, leading to the formation of O-desmethylnormethoxetamine . researchgate.net

Phase II Metabolism: Phase II reactions involve the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. youtube.comnih.gov A key Phase II metabolite identified is the glucuronide conjugate of O-desmethylnormethoxetamine . researchgate.net Glucuronidation is a common pathway for compounds with hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.czyoutube.com

Table 2: Identified Metabolites of Normethoxetamine Precursor in In Vitro Systems

| Metabolite | Metabolic Phase | Metabolic Reaction |

| Normethoxetamine | Phase I | N-deethylation |

| O-desmethylnormethoxetamine | Phase I | O-demethylation |

| O-desmethylnormethoxetamine glucuronide | Phase II | Glucuronidation |

Enzyme Systems Involved in Normethoxetamine (hydrochloride) Metabolism

The biotransformation of xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specific CYP isoforms responsible for the metabolism related to normethoxetamine have been identified.

Studies utilizing human hepatic microsomes have pinpointed that the N-deethylation of methoxetamine to form normethoxetamine is catalyzed by CYP2B6 and CYP3A4 . researchgate.net Following the formation of normethoxetamine, its subsequent O-demethylation to O-desmethylnormethoxetamine involves the action of CYP2B6 and CYP2C19 . researchgate.net

The Phase II conjugation of O-desmethylnormethoxetamine to its glucuronide form is mediated by UGTs, although the specific UGT isoforms involved have not been detailed in the available research. researchgate.netupol.cz

Table 3: Enzyme Systems in Normethoxetamine-Related Metabolism

| Metabolic Step | Metabolite Formed | Enzyme(s) Involved |

| N-deethylation of Methoxetamine | Normethoxetamine | CYP2B6, CYP3A4 researchgate.net |

| O-demethylation of Normethoxetamine | O-desmethylnormethoxetamine | CYP2B6, CYP2C19 researchgate.net |

| Glucuronidation of O-desmethylnormethoxetamine | O-desmethylnormethoxetamine glucuronide | UGTs (specific isoforms not identified) researchgate.netupol.cz |

In Vivo Metabolite Profiling in Animal Models

Animal models are essential for understanding the disposition of a compound within a living organism, including its excretion and distribution in various tissues. nih.govnih.gov

Urinary and Biliary Excretion Metabolite Identification

The analysis of urine and bile is a fundamental method for identifying and quantifying excreted metabolites. nih.govunc.edu In vivo studies in rats have confirmed the presence of normethoxetamine as a metabolite following the administration of methoxetamine.

In rat urine, normethoxetamine has been detected, indicating its formation in vivo and subsequent renal excretion. researchgate.net Interestingly, research has shown that while normethoxetamine is a predominant metabolite in humans, O-desmethylmethoxetamine was found to be more abundant in rat urine. researchgate.net This highlights species-specific differences in metabolism.

Information regarding the specific biliary excretion of normethoxetamine and its direct metabolites is not extensively detailed in the available literature. However, biliary excretion is a significant route for the elimination of many drug metabolites, particularly glucuronide conjugates. nih.govresearchgate.net

Tissue Distribution of Normethoxetamine (hydrochloride) and Metabolites in Animal Research

Understanding the distribution of a compound and its metabolites throughout the body is crucial for assessing its potential sites of action and accumulation. nih.govnih.gov There is a lack of specific research detailing the tissue distribution of normethoxetamine and its metabolites following direct administration of normethoxetamine (hydrochloride).

General principles of pharmacokinetics suggest that the physicochemical properties of normethoxetamine and its metabolites, such as their lipophilicity and molecular weight, would govern their ability to cross biological membranes and distribute into various tissues. More polar metabolites, such as the glucuronide conjugate, would be expected to have more limited tissue distribution and be more readily excreted. nih.gov

Further research is required to specifically map the tissue distribution of normethoxetamine and its biotransformation products in relevant animal models.

Advanced Analytical Methodologies for Research and Forensic Science

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Normethoxetamine, providing the necessary separation from complex biological or chemical mixtures and enabling accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For compounds like Normethoxetamine, derivatization is often required to increase their volatility and improve chromatographic performance. The development of a GC-MS method involves optimizing several parameters to ensure sensitivity, selectivity, and reproducibility.

Key aspects of GC-MS method development include:

Sample Preparation: This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix (e.g., blood, urine). dundee.ac.uk

Derivatization: To make Normethoxetamine more amenable to GC analysis, derivatizing agents such as heptafluorobutyric acid anhydride (B1165640) (HFBA) can be used. nih.gov

GC Conditions: Optimization of the injector temperature, temperature program of the oven, and the type of capillary column is critical for achieving good separation. nih.govescholarship.org

MS Detection: The mass spectrometer is typically operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity. nih.govthermofisher.com

Recent advancements in GC-MS have focused on developing rapid screening methods to reduce analysis time without compromising analytical integrity, which is particularly important in forensic investigations. nih.govfrontiersin.org For instance, optimizing temperature ramps can significantly shorten run times. frontiersin.org

Table 1: GC-MS Method Parameters for Psychoactive Substances

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Phenyl-methyl siloxane capillary column | Separation of analytes |

| Injector Temperature | 250 °C (splitless mode) | Vaporization of the sample |

| Oven Program | Initial temp 60-70°C, ramp to 300-325°C | Elution of analytes based on volatility |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for identification |

| Detector | Mass Spectrometer (Quadrupole) | Detection and quantification of ions |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is a powerful tool for the analysis of Normethoxetamine and its metabolites. nih.govresearchgate.net This technique is well-suited for non-volatile and thermally labile compounds, and it often does not require derivatization.

LC-MS/MS provides high selectivity and sensitivity through multiple reaction monitoring (MRM), making it ideal for quantifying low concentrations of substances in complex biological matrices. researchgate.netnih.gov HRMS offers the ability to determine the elemental composition of molecules with high accuracy, which is invaluable for identifying unknown metabolites and for the structural elucidation of new psychoactive substances. nih.govmeasurlabs.comresearchgate.net

Studies on the metabolism of related compounds like methoxetamine have successfully utilized LC-HRMS to identify a range of phase I and phase II metabolites, including Normethoxetamine. nih.gov The use of HRMS enables confident identification of analytes through accurate mass measurements and the analysis of isotopic patterns. nih.gov

Table 2: Identified Metabolites of Methoxetamine via LC-HRMS

| Metabolite | Type |

|---|---|

| Normethoxetamine | Phase I |

| O-desmethylmethoxetamine | Phase I |

| Dihydromethoxetamine | Phase I |

| Dehydromethoxetamine | Phase I |

| Hydroxymethoxetamine isomers | Phase I |

| Hydroxynormethoxetamine isomers | Phase I |

| O-desmethylmethoxetamine glucuronide | Phase II |

| O-desmethylnormethoxetamine glucuronide | Phase II |

Data sourced from a study on methoxetamine metabolism. nih.gov Normethoxetamine is a key metabolite.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of pharmaceutical compounds and new psychoactive substances. UPLC, which utilizes smaller particle sizes in the stationary phase, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. mdpi.comnih.govbiomedres.us

These techniques are often coupled with various detectors, with mass spectrometry being particularly powerful for identification. However, UV detectors are also commonly used for quantification when a reference standard is available. The development of HPLC and UPLC methods involves the careful selection of the column, mobile phase composition, and flow rate to achieve optimal separation of the target analyte from other components in the sample. mdpi.com

The transfer of analytical methods from HPLC to UPLC can lead to substantial improvements in efficiency, reducing both time and solvent consumption. nih.gov This is a significant advantage in high-throughput environments such as forensic and clinical laboratories.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the chiral separation of enantiomers. researchgate.netnih.gov Since many psychoactive substances, including arylcyclohexylamines, are chiral, the ability to separate and quantify individual enantiomers is crucial, as they may exhibit different pharmacological and toxicological properties.

In CE, separation is achieved based on the differential migration of charged species in an electric field. nih.govdergipark.org.tr For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. nih.gov

CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. dergipark.org.tr It represents a powerful alternative to chromatographic methods for the enantioselective analysis of chiral drugs like Normethoxetamine. researchgate.net

Spectroscopic and Spectrometric Techniques in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of new chemical entities and for the confirmation of the identity of known compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. nih.govrsc.org It provides detailed information about the chemical environment of atoms within a molecule, allowing for the deduction of connectivity and stereochemistry. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. youtube.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, which is essential for assembling the complete molecular structure. researchgate.netslideshare.net

In the context of new psychoactive substances, NMR is crucial for the unambiguous identification and structural elucidation of newly synthesized compounds. It allows researchers to confirm that the desired molecule has been synthesized and to characterize any impurities or byproducts. The combination of NMR data with information from other techniques, such as mass spectrometry, provides a comprehensive and definitive structural assignment. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Characterization

Spectroscopic methods are fundamental in the structural elucidation and identification of chemical compounds. For Normethoxetamine (hydrochloride), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic spectral data based on its molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For a compound like Normethoxetamine hydrochloride, the IR spectrum is expected to exhibit several key absorption bands corresponding to its functional groups. The hydrochloride salt form influences the spectral features, particularly those associated with the amine group.

Key expected IR absorption bands for Normethoxetamine hydrochloride would include:

N-H Stretching: The secondary amine hydrochloride will show broad absorption bands typically in the 2400-2800 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and ethyl groups appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the vibrations of the benzene (B151609) ring.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage is expected, typically in the 1230-1270 cm⁻¹ range.

C-N Stretching: This vibration for the secondary amine would be observed in the 1180-1220 cm⁻¹ region.

The specific frequencies and patterns are used for the initial identification and comparison against a reference standard. starna.comjddtonline.infonih.govmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. vub.be The technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. The chromophore in Normethoxetamine is the substituted benzene ring.

The UV spectrum of Normethoxetamine in a suitable solvent, such as methanol (B129727) or acetonitrile, is expected to show absorption maxima (λmax) characteristic of a substituted aromatic system. Typically, a primary absorption band would be observed in the range of 200-230 nm, with a secondary, less intense band around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. starna.comnih.govvub.be While UV-Vis spectroscopy is less specific than IR spectroscopy, it is a valuable tool for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. ijisrt.com

Sample Preparation and Matrix Effects in Research Samples

The accurate analysis of Normethoxetamine in various samples necessitates effective sample preparation to isolate the analyte from complex matrices and minimize interference.

Extraction Methodologies for Biological and Non-Biological Research Matrices

The choice of extraction method depends on the nature of the sample matrix. Biological matrices like blood, urine, and tissues are complex and require extensive cleanup, whereas non-biological samples such as seized powders may only require dissolution.

Biological Matrices: Common extraction techniques for arylcyclohexylamines from biological fluids and tissues include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and salting-out assisted liquid-liquid extraction (SALLE).

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For Normethoxetamine, a basic compound, the pH of the aqueous sample is adjusted to an alkaline value to neutralize the amine group, making it more soluble in an organic solvent (e.g., ethyl acetate, hexane). The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted for analysis. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method that has become standard in many forensic toxicology labs. unich.itnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent. For Normethoxetamine, a mixed-mode cation exchange sorbent is often used, which retains the basic drug through a combination of ion-exchange and hydrophobic interactions. Interfering substances are washed away, and the analyte is then eluted with a specific solvent mixture, often containing an organic solvent with a small amount of ammonia. unich.itnih.gov

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method is a modification of LLE where a high concentration of salt (e.g., magnesium sulfate, ammonium (B1175870) chloride) is added to the aqueous sample. jfda-online.com The salt increases the ionic strength of the aqueous phase, decreasing the solubility of the analyte and "salting it out" into a water-miscible organic solvent like acetonitrile. A study involving the analysis of methoxetamine and its metabolites, including Normethoxetamine, from rat brain, liver, and lungs successfully utilized a SALLE procedure. jfda-online.com

Non-Biological Matrices: For non-biological samples, such as powders or tablets, the preparation is typically simpler. The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered to remove any insoluble excipients before being diluted to an appropriate concentration for instrumental analysis.

Table 1: Overview of Extraction Methodologies for Normethoxetamine and Related Compounds

| Method | Matrix Type | Principle | Typical Solvents/Sorbents | Reference(s) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Blood, Urine, Plasma | pH-dependent partitioning | Ethyl acetate, Hexane, n-Butyl chloride | mdpi.com |

| Solid-Phase Extraction (SPE) | Blood, Urine, Hair | Adsorption onto a solid phase | Mixed-mode cation exchange, C18 | unich.itnih.gov |

| Salting-Out Assisted LLE (SALLE) | Tissues (Liver, Brain) | Decreased analyte solubility in aqueous phase | Acetonitrile, Magnesium Sulfate | jfda-online.com |

| Dissolution & Filtration | Powders, Tablets | Solubilization of analyte | Methanol, Acetonitrile/Water | N/A |

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique, most commonly gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netsigmaaldrich.com For compounds like Normethoxetamine, which contain a polar secondary amine group, derivatization is often necessary to improve volatility, enhance thermal stability, and improve chromatographic peak shape. nih.gov

Common derivatization strategies for amines include:

Silylation: This involves replacing the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. nih.govgmpua.com

Acylation: This strategy involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable, volatile amide derivative. These fluorinated derivatives also enhance detection sensitivity when using an electron capture detector (ECD) or mass spectrometry. researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, such as the need for improved chromatographic resolution or enhanced mass spectral fragmentation for structural confirmation. researchgate.net

Quantitative Analytical Method Validation for Research Purposes

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.infonih.gov For quantitative analysis of Normethoxetamine, validation ensures the reliability, accuracy, and reproducibility of the results. Key validation parameters are defined by guidelines from organizations like the International Council for Harmonisation (ICH). nih.gov

Linearity, Accuracy, Precision, and Sensitivity Assessments

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. researchgate.net A study analyzing methoxetamine and its metabolites, including Normethoxetamine, in tissue samples reported linear calibration curves in the concentration range of 2.5–250 ng/g, with regression coefficients (r²) ranging from 0.9943 to 1.0000. jfda-online.com This indicates a strong linear relationship suitable for quantification.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. hpst.cz It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). jddtonline.info For forensic applications, acceptance criteria for accuracy are often within ±20% of the nominal value. thermofisher.com

Precision: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample. nih.gov It is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short period, and intermediate precision (inter-day precision), which assesses it over different days, with different analysts or equipment. Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 15% (or 20% at the lower limit of quantification). thermofisher.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. The LOQ is a critical parameter for analyzing trace levels of substances in biological samples. researchgate.net

Table 2: Example of Method Validation Parameters for Arylcyclohexylamine Analysis

| Parameter | Assessment Method | Typical Acceptance Criteria | Reference(s) |

|---|---|---|---|

| Linearity | Analysis of 5+ calibration standards | Correlation Coefficient (r²) ≥ 0.99 | jfda-online.comresearchgate.net |

| Accuracy | Spike-recovery at 3 concentration levels | 80-120% recovery (±20%) | jddtonline.infothermofisher.com |

| Precision (Repeatability & Intermediate) | Multiple analyses of the same sample | Relative Standard Deviation (%RSD) ≤ 15% | nih.govthermofisher.com |

| Sensitivity (LOD/LOQ) | Signal-to-noise ratio (S/N) or standard deviation of the response | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 | researchgate.net |

Emerging Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Applications in Normethoxetamine (hydrochloride) Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering a rapid and cost-effective means to predict the properties and interactions of novel compounds. tarosdiscovery.com These in silico approaches are particularly valuable in the study of new psychoactive substances like Normethoxetamine, where they can guide synthesis, predict biological activity, and elucidate mechanisms of action before extensive in vitro and in vivo testing is undertaken. By creating computer models of molecules and their interactions, researchers can gain insights into structure-activity relationships and prioritize compounds for further investigation. fiveable.menih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Normethoxetamine research, docking studies can be used to simulate its interaction with various biological targets, such as neurotransmitter receptors and transporters, to predict its binding affinity and mode of interaction. researchgate.netnih.gov This information is crucial for understanding the compound's pharmacological profile.

Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the Normethoxetamine-receptor complex. mdpi.commdpi.com MD simulations provide a more dynamic picture of the interaction, revealing the stability of the binding pose and the key amino acid residues involved in the interaction over time. researchgate.net These simulations can confirm the accuracy of docking results and provide a more reliable understanding of the ligand-receptor binding. mdpi.comresearchgate.net

Table 1: Illustrative Example of Molecular Docking Results for Normethoxetamine with Target Receptors

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| NMDA Receptor | -8.5 | ASP-101, GLU-236 |

| Serotonin (B10506) Transporter | -7.2 | TYR-95, ILE-172 |

| Dopamine (B1211576) Transporter | -6.8 | ASP-79, SER-149 |

| Sigma-1 Receptor | -9.1 | GLU-172, TYR-103 |

| Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities and interacting residues would need to be determined through dedicated computational studies. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are built by correlating molecular descriptors (physicochemical properties or theoretical molecular features) of a series of compounds with their experimentally determined activities. wikipedia.org Once a valid QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of analogues with desired properties. fiveable.me

In Normethoxetamine research, QSAR can be a powerful tool to:

Predict the biological activities of newly designed analogues.

Prioritize compounds for synthesis and biological testing, saving time and resources. fiveable.me

Provide insights into the structural features that are important for a particular biological activity. longdom.org

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples |

| Physicochemical Properties | LogP (lipophilicity), Molecular Weight, Molar Refractivity |

| Topological Descriptors | Connectivity indices, Shape indices |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole moment, Partial charges |

| 3D Descriptors | Molecular surface area, Molecular volume |

| This table lists examples of descriptor categories that could be used to build a QSAR model for Normethoxetamine and its analogues. |

Development of Novel Analytical Biomarkers for Research Monitoring

A biomarker is a measurable indicator of a biological state or condition. mdpi.com In the context of preclinical research on novel psychoactive substances like Normethoxetamine, the development of specific and sensitive analytical biomarkers is crucial for monitoring exposure and biological effects. researchgate.netnih.gov These biomarkers can be the parent compound itself, its metabolites, or endogenous molecules that change in response to the substance's administration. mdpi.com

The process of biomarker development involves discovery, analytical method development and validation, and clinical or preclinical validation. researchgate.net For Normethoxetamine, this would entail identifying its major metabolites in various biological matrices (e.g., plasma, urine) and developing robust analytical methods, likely based on mass spectrometry, for their accurate quantification. These biomarkers would be invaluable in preclinical studies to correlate the administered dose with internal exposure and observed pharmacological or toxicological effects.

Table 3: Potential Categories of Biomarkers for Normethoxetamine Research

| Biomarker Category | Description | Potential Application in Research |

| Exposure Biomarkers | Parent compound and its metabolites. | To confirm and quantify exposure to Normethoxetamine in preclinical models. |

| Effect Biomarkers | Changes in levels of neurotransmitters, hormones, or specific proteins. | To measure the pharmacological or physiological response to the compound. |

| Susceptibility Biomarkers | Genetic variations in metabolizing enzymes or target receptors. | To identify individuals or animal strains that may be more sensitive to the effects of Normethoxetamine. |

| This table outlines the types of biomarkers that would be beneficial for the comprehensive preclinical evaluation of Normethoxetamine. |

Interdisciplinary Research Approaches: Integration of Chemical, Pharmacological, and Forensic Sciences

A comprehensive understanding of a novel psychoactive substance like Normethoxetamine requires an interdisciplinary approach that integrates expertise from chemistry, pharmacology, and forensic science. researchgate.net

Chemical sciences are fundamental for the synthesis, purification, and structural elucidation of the compound and its metabolites. Forensic chemistry plays a role in identifying the substance in seized materials. forensicsciencesimplified.org

Pharmacological sciences are essential for characterizing the compound's mechanism of action, efficacy, and potential toxicity through in vitro and in vivo studies. nih.gov

Forensic sciences , particularly forensic toxicology and forensic pharmacology, provide the tools and expertise to detect the compound in biological samples from living and deceased individuals, interpret the findings in a legal context, and understand its impact on human behavior. nih.govalliant.edu

This integrated approach ensures that the knowledge generated is not only scientifically sound but also relevant to public health and safety. The collaboration between these disciplines is critical for developing a complete profile of a novel psychoactive substance, from its molecular properties to its societal impact.

Ethical Considerations in Preclinical Research of Novel Psychoactive Substances

The preclinical study of novel psychoactive substances like Normethoxetamine is associated with significant ethical considerations. nih.gov These studies are essential for understanding the potential harms and mechanisms of action of these compounds, which can inform public health policies and legislative decisions. nih.gov However, the use of animals in such research necessitates a careful ethical review to ensure that the potential benefits outweigh the harm to the animals. lindushealth.combiobostonconsulting.com

Key ethical principles that must be upheld in preclinical research include:

The 3Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid results, and refine experimental procedures to minimize animal pain and suffering.

Scientific Integrity: Research must be well-designed, with clear objectives and methodologies, to ensure that the results are valid and contribute to the scientific knowledge base. biobostonconsulting.com

Risk-Benefit Assessment: A thorough assessment of the potential risks to the animals versus the potential benefits of the research to society must be conducted. lindushealth.com

Transparency and Reporting: All preclinical research outcomes, including negative results, should be published to prevent unnecessary duplication of studies and to provide a complete evidence base for decision-making. srce.hr

Adherence to these ethical principles is not only a moral imperative but also a prerequisite for conducting high-quality, impactful research. srce.hr

Table 4: Key Ethical Principles in Preclinical Research of Novel Psychoactive Substances

| Principle | Description |

| Beneficence/Non-maleficence | Maximizing potential benefits while minimizing harm to research animals. nih.gov |

| Respect for Persons (in the context of animal research) | Treating animals with respect and ensuring their welfare throughout the research process. |

| Justice | Fair selection of animal models and equitable distribution of the risks and benefits of research. nih.gov |

| Scientific Validity | Ensuring that the research is methodologically sound and will contribute to scientific knowledge. biobostonconsulting.com |

Q & A

Q. What analytical techniques are recommended for characterizing Normethoxetamine hydrochloride purity and structural integrity?

Methodological Answer:

- Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity, ensuring baseline separation of peaks under optimized mobile phases (e.g., acetonitrile/ammonium acetate gradients) .

- Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC/MS) to validate molecular weight and fragmentation patterns .

- Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis, particularly for the hydrochloride salt formation .

Q. What safety protocols are critical when handling Normethoxetamine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- First-Aid Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes. If inhaled, move to fresh air and monitor for delayed symptoms (e.g., respiratory distress) for 48 hours .

- Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous waste, adhering to institutional guidelines to prevent environmental release .

Q. How should Normethoxetamine hydrochloride be stored to ensure long-term stability?

Methodological Answer:

- Store lyophilized or crystalline samples at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- For solutions, use inert solvents (e.g., deuterated DMSO for NMR) and aliquot to avoid freeze-thaw cycles. Verify stability via periodic HPLC checks over ≥5 years .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways of Normethoxetamine hydrochloride?

Methodological Answer:

- In Vitro Models: Incubate Normethoxetamine with human liver microsomes (HLMs) and NADPH cofactors to identify phase I metabolites. Use LC-QTOF-MS for high-resolution metabolite profiling .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., Normethoxetamine-d6 hydrochloride ) as internal standards to track metabolic transformations quantitatively .

- Enzyme Inhibition Assays: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to determine enzyme-specific contributions to metabolism .

Q. What strategies resolve contradictions in receptor binding affinity data for Normethoxetamine hydrochloride?

Methodological Answer:

- Cross-Assay Validation: Compare results from radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors) with electrophysiological recordings to distinguish direct antagonism from allosteric modulation .

- Species-Specific Models: Replicate studies in both rodent and human-derived neuronal cell lines to account for interspecies variability in receptor subunit composition .

- Data Normalization: Use reference standards (e.g., Ketamine hydrochloride ) to calibrate assay conditions and minimize batch-to-batch variability .

Q. How can researchers optimize synthetic routes for Normethoxetamine hydrochloride to improve yield and scalability?

Methodological Answer:

- Precursor Selection: Start with arylcyclohexanone intermediates (e.g., 3-methoxyphenylcyclohexanone) and employ reductive amination with methylamine under hydrogen gas and palladium catalysts .

- Purification: Use flash chromatography with silica gel and methanol/chloroform gradients to isolate the free base, followed by HCl gas titration for salt formation .

- Quality Control: Validate each synthesis step via thin-layer chromatography (TLC) and intermediate NMR analysis to eliminate byproducts (e.g., N-demethylated analogs) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Normethoxetamine hydrochloride studies?

Methodological Answer:

- Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Address outliers via Grubbs’ test and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) for translational relevance .

Q. How should researchers address discrepancies in neurotoxicity profiles between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Adjustments: Account for blood-brain barrier penetration differences by measuring plasma and brain tissue concentrations via LC-MS/MS after dosing .

- Biomarker Correlation: Link in vitro oxidative stress markers (e.g., glutathione depletion) with in vivo histopathology (e.g., hippocampal neuron counts) to validate toxicity mechanisms .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.